Cas no 2228880-02-0 (tert-butyl N-4-(4-aminobut-1-en-2-yl)-3-hydroxyphenylcarbamate)

tert-butyl N-4-(4-aminobut-1-en-2-yl)-3-hydroxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-4-(4-aminobut-1-en-2-yl)-3-hydroxyphenylcarbamate
- 2228880-02-0
- tert-butyl N-[4-(4-aminobut-1-en-2-yl)-3-hydroxyphenyl]carbamate
- EN300-1904069
-
- Inchi: 1S/C15H22N2O3/c1-10(7-8-16)12-6-5-11(9-13(12)18)17-14(19)20-15(2,3)4/h5-6,9,18H,1,7-8,16H2,2-4H3,(H,17,19)
- InChI Key: IXTYOGADAWDBHA-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=C(C=1)O)C(=C)CCN)=O)C(C)(C)C
Computed Properties
- Exact Mass: 278.16304257g/mol
- Monoisotopic Mass: 278.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 84.6Ų
tert-butyl N-4-(4-aminobut-1-en-2-yl)-3-hydroxyphenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1904069-2.5g |
tert-butyl N-[4-(4-aminobut-1-en-2-yl)-3-hydroxyphenyl]carbamate |
2228880-02-0 | 2.5g |
$3191.0 | 2023-09-18 | ||
Enamine | EN300-1904069-0.1g |
tert-butyl N-[4-(4-aminobut-1-en-2-yl)-3-hydroxyphenyl]carbamate |
2228880-02-0 | 0.1g |
$1433.0 | 2023-09-18 | ||
Enamine | EN300-1904069-1g |
tert-butyl N-[4-(4-aminobut-1-en-2-yl)-3-hydroxyphenyl]carbamate |
2228880-02-0 | 1g |
$1629.0 | 2023-09-18 | ||
Enamine | EN300-1904069-0.25g |
tert-butyl N-[4-(4-aminobut-1-en-2-yl)-3-hydroxyphenyl]carbamate |
2228880-02-0 | 0.25g |
$1498.0 | 2023-09-18 | ||
Enamine | EN300-1904069-0.5g |
tert-butyl N-[4-(4-aminobut-1-en-2-yl)-3-hydroxyphenyl]carbamate |
2228880-02-0 | 0.5g |
$1563.0 | 2023-09-18 | ||
Enamine | EN300-1904069-1.0g |
tert-butyl N-[4-(4-aminobut-1-en-2-yl)-3-hydroxyphenyl]carbamate |
2228880-02-0 | 1g |
$1629.0 | 2023-06-02 | ||
Enamine | EN300-1904069-0.05g |
tert-butyl N-[4-(4-aminobut-1-en-2-yl)-3-hydroxyphenyl]carbamate |
2228880-02-0 | 0.05g |
$1368.0 | 2023-09-18 | ||
Enamine | EN300-1904069-10.0g |
tert-butyl N-[4-(4-aminobut-1-en-2-yl)-3-hydroxyphenyl]carbamate |
2228880-02-0 | 10g |
$7004.0 | 2023-06-02 | ||
Enamine | EN300-1904069-5g |
tert-butyl N-[4-(4-aminobut-1-en-2-yl)-3-hydroxyphenyl]carbamate |
2228880-02-0 | 5g |
$4722.0 | 2023-09-18 | ||
Enamine | EN300-1904069-10g |
tert-butyl N-[4-(4-aminobut-1-en-2-yl)-3-hydroxyphenyl]carbamate |
2228880-02-0 | 10g |
$7004.0 | 2023-09-18 |
tert-butyl N-4-(4-aminobut-1-en-2-yl)-3-hydroxyphenylcarbamate Related Literature
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
Additional information on tert-butyl N-4-(4-aminobut-1-en-2-yl)-3-hydroxyphenylcarbamate
Introduction to Tert-butyl N-4-(4-aminobut-1-en-2-yl)-3-hydroxyphenylcarbamate (CAS No. 2228880-02-0)
Tert-butyl N-4-(4-aminobut-1-en-2-yl)-3-hydroxyphenylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2228880-02-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their stability and reactivity. The structural features of this molecule, particularly its tert-butyl group and the presence of an amine-substituted butenyl moiety, contribute to its unique chemical properties and potential biological activities.
The N-4-(4-aminobut-1-en-2-yl)-3-hydroxyphenylcarbamate moiety is particularly noteworthy, as it combines a hydroxyl group with an amino-substituted alkenyl chain. This configuration suggests that the compound may exhibit properties such as chelation, hydrogen bonding, and interactions with biological targets. The tert-butyl group, on the other hand, serves as a protecting group, enhancing the stability of the carbamate linkage while allowing for selective modifications during synthetic processes.
In recent years, there has been growing interest in carbamate-based compounds due to their role as intermediates in the synthesis of various pharmacologically active agents. The structural motif of Tert-butyl N-4-(4-aminobut-1-en-2-yl)-3-hydroxyphenylcarbamate aligns well with this trend, as it provides a scaffold that can be modified to target specific biological pathways. For instance, the amine-substituted butenyl group could potentially interact with enzymes or receptors involved in metabolic processes, making this compound a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of a hydroxyl group and an amine functionality allows for diverse chemical modifications, enabling researchers to tailor the molecule for specific biological activities. This flexibility is particularly valuable in drug discovery, where precise molecular design is crucial for achieving desired pharmacological effects.
Recent studies have highlighted the importance of carbamates in medicinal chemistry due to their ability to form stable complexes with biological targets. The tert-butyl N-4-(4-aminobut-1-en-2-yl)-3-hydroxyphenylcarbamate structure exemplifies this potential, as it incorporates elements that can engage with biological systems in multiple ways. For example, the hydroxyl group can participate in hydrogen bonding interactions, while the amine-substituted butenyl moiety may facilitate coordination with metal ions or other biomolecules.
The synthesis of Tert-butyl N-4-(4-aminobut-1-en-2-yl)-3-hydroxyphenylcarbamate involves a series of well-established organic reactions, including condensation reactions and protecting group strategies. The use of tert-butanol derivatives ensures that the carbamate linkage remains intact during subsequent synthetic steps, allowing for further functionalization as needed. This synthetic approach underscores the compound's utility as a building block for more complex molecules.
In addition to its potential therapeutic applications, this compound may also find utility in materials science and industrial chemistry. The unique structural features of Tert-butyl N-4-(4-aminobut-1-en-2-y l)-3-hydroxyphen ylcarbamate could make it a valuable component in polymer synthesis or as a catalyst in various chemical processes. The ability to modify its structure further enhances its versatility, making it a compound of considerable interest across multiple scientific disciplines.
The ongoing research into carbamate-based compounds underscores their significance in modern chemistry and biology. As new synthetic methodologies are developed and our understanding of biological systems deepens, compounds like Tert-but yl N - 4 - ( 4 - amin obut - 1 - en - 2 - y l ) - 3 - hydro xyphen ylca r bam ate (CAS No. 2228880 - 02 - 0) are likely to play an increasingly important role in drug discovery and development. Their unique structural properties and synthetic flexibility make them indispensable tools for researchers seeking to innovate in pharmaceuticals and related fields.
In conclusion,Tert-but yl N - 4 - ( 4 - ami nobut - 1 - en - 2 - y l ) - 3 - hy dro xyph en ylca r bam ate represents a fascinating compound with diverse potential applications. Its structural features and synthetic accessibility position it as a valuable asset in both academic research and industrial chemistry. As advancements continue to be made in understanding its properties and functionalities,this molecule is poised to contribute significantly to future developments in pharmaceuticals and beyond.
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